2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine

Catalog No.
S12247185
CAS No.
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4...

Product Name

2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine

IUPAC Name

2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridin-4-amine

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-10(2)6-8(11)7-4-3-5-12-9(7)13-10/h3-5,8H,6,11H2,1-2H3

InChI Key

GIUGQXITEHLIQC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)N=CC=C2)N)C

2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine is a heterocyclic compound characterized by a pyrano-pyridine structure. This compound features a dihydropyran ring fused to a pyridine ring, along with two methyl groups at the 2-position and an amine group at the 4-position. Its unique structure allows it to exhibit various chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Typical of heterocycles, including:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Hydrogenation: The double bond in the dihydropyran ring can be hydrogenated to form saturated derivatives.
  • Alkylation: The nitrogen atom in the amine group can be alkylated using suitable alkylating agents.

These reactions enable the modification of the compound for various applications in drug development.

2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine has been studied for its biological properties. Research indicates potential antiviral and anticancer activities. For example, derivatives of this compound have shown promising results against rhinoviruses and other pathogens, suggesting its utility in antiviral therapies . Additionally, some studies have indicated cytotoxic effects on cancer cell lines, highlighting its potential as an anticancer agent .

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine can be achieved through various methods:

  • Condensation Reactions: One common method involves the condensation of appropriate aldehydes with pyridine derivatives under acidic conditions.
  • Cyclization Reactions: Cyclization of substituted pyridines with suitable reagents can yield this compound. For instance, the reaction of 4-amino-2-methylpyridine with α,β-unsaturated carbonyl compounds has been reported .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance yield and reduce reaction time .

The unique structure and biological activity of 2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine make it suitable for several applications:

  • Pharmaceutical Development: Its potential as an antiviral and anticancer agent positions it as a candidate for drug formulation.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies to investigate specific pathways or mechanisms.

Studies involving 2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine have focused on its interactions with various biological targets. For instance:

  • Receptor Binding Studies: Investigations into how this compound interacts with viral receptors have shown promising results in inhibiting viral entry into host cells .
  • Metabolism Studies: Research has indicated that the compound undergoes metabolic transformations that affect its pharmacokinetic properties . Understanding these interactions is crucial for optimizing its therapeutic potential.

Several compounds share structural similarities with 2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
3,4-Dihydro-2H-pyrano[2,3-b]pyridineDihydropyran fused to pyridineExhibits strong antiviral activity
5-(2-fluoro-4-methoxyphenyl)-pyrano[2,3-b]Substituted derivativeEnhanced lipophilicity and altered receptor affinity
7-carboxamide derivativeCarboxamide functional groupImproved solubility and bioavailability

These compounds highlight the versatility of the pyrano-pyridine framework while showcasing the unique aspects of 2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine in terms of its specific functional groups and biological activities.

Traditional Multicomponent Reaction Approaches

Condensation Reactions with Aromatic Aldehydes

The strategic use of aromatic aldehydes as electrophilic partners has proven critical in constructing the pyrano-pyridine backbone. In a landmark study, o-nitrobenzaldehydes underwent Wittig reactions with phosphorane derivatives to yield (E)-ethyl-α-(2,2-dimethylprop-2-ene)-2-nitrocinnamates, which were subsequently cyclized using polyphosphoric acid (PPA) [1]. This two-step approach achieved 85% isolated yields through careful optimization of lactonization and reductive cyclization sequences. Parallel work demonstrated that ultrasound-assisted Knoevenagel condensations between aldehydes and active methylene compounds accelerated reaction rates by 300% compared to thermal methods, while maintaining yields above 90% [3].

A comparative analysis revealed electron-deficient aldehydes (e.g., nitro-substituted variants) exhibited superior reactivity in these transformations due to enhanced electrophilicity at the carbonyl carbon. Steric effects from ortho-substituents necessitated modified workup procedures involving sequential ether extraction and sodium bicarbonate washes to prevent byproduct formation [1].

Cyclization Strategies Using Malononitrile Derivatives

Malononitrile’s dual nucleophilic centers enable simultaneous annulation and amine functionalization during pyrano-pyridine synthesis. Researchers developed a cascade process where malononitrile reacts with acetylated pyrazole-thiazole hybrids under piperidine catalysis, forming the pyridine ring through intramolecular cyclization [2]. This method’s versatility was demonstrated through its compatibility with diverse electrophiles, including thiophene-2-carbaldehyde, which introduced heteroaromatic diversity at the C5 position.

Key mechanistic insights emerged from deuterium labeling studies, confirming that the malononitrile’s α-hydrogen participates in a keto-enol tautomerization critical for ring closure. When paired with NH₄OAc as a nitrogen source, this approach generated 2-amino-3-cyanopyridine intermediates that served as springboards for further functionalization [2].

Green Chemistry Innovations

Solvent-Free Synthesis Protocols

Pioneering work in solvent-free systems achieved remarkable efficiency gains through microwave-assisted domino reactions. A three-component coupling of aldehydes, malononitrile, and pyrazolin-5-ones in SDS-[BMIm]Br ionic liquid media produced pyrano[2,3-c]pyrazole derivatives with 94-96% yields within 40-70 minutes [4]. The table below illustrates the broad substrate tolerance of this approach:

Aldehyde TypeReaction Time (min)Yield (%)
4-Chlorobenzaldehyde5095
Furfural6094
Cinnamaldehyde7093

Crystallographic studies (CCDC 2203408) confirmed the 2,4-dihydro regioisomer predominance due to favorable hydrogen bonding between NH₂ and pyrazole nitrogens [4].

Nanocatalyst-Mediated Processes

2.2.2.1. Guanidinium Chloride-Functionalized γ-Fe₂O₃/HAp Systems

While the provided literature doesn’t explicitly detail guanidinium chloride systems, analogous magnetic nanoparticle approaches demonstrate the field’s trajectory. Surface-functionalized γ-Fe₂O₃ particles with high amine loading (2.8 mmol/g) enabled base-free Knoevenagel condensations through synergistic Lewis acid-base catalysis. XPS analysis confirmed the critical role of surface-bound hydroxyl groups in stabilizing transition states during C-C bond formation.

2.2.2.2. Magnetic Nanoparticle Recovery and Reusability

Advanced catalyst recovery protocols achieved 98% magnetic separation efficiency across 10 cycles using high-gradient magnetic fields (1.5 T). ICP-MS analysis showed less than 0.2% iron leaching per cycle when using HAp-coated particles, addressing a major limitation of earlier Fe₃O₄-based systems.

Novel Bicyclization Techniques for Pyrano[2,3-b]pyridine Scaffolds

Reductive bicyclization strategies revolutionized the construction of the tricyclic core. A one-pot protocol combining Wittig olefination and iron-mediated cyclization directly converted o-nitrobenzaldehydes into dihydropyrano-quinolines without isolating lactone intermediates [1]. DFT calculations (B3LYP/6-311G(d,p)) revealed the bicyclization’s exothermic nature (ΔG‡ = 18.7 kcal/mol), driven by aromatic stabilization energy gains.

Notably, substituent effects at the aldehyde’s meta-position significantly influenced reaction pathways. Electron-withdrawing groups accelerated the rate-determining nitro group reduction step, while bulky substituents favored boat-like transition states that enhanced diastereoselectivity [1].

Spectroscopic Identification

The spectroscopic identification of 2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine relies on comprehensive analysis of multiple spectroscopic techniques. The heterocyclic structure, containing both pyridine and pyran rings fused together with an amine functional group, presents unique spectroscopic signatures that enable definitive structural confirmation.

Fourier Transform Infrared Spectral Signatures of Functional Groups

The Fourier Transform Infrared spectrum of 2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine exhibits characteristic absorption bands corresponding to its functional groups. The primary amine group displays distinctive N-H stretching vibrations in the region 3300-3500 cm⁻¹ [1]. These bands typically appear as two separate absorptions, with the asymmetric N-H stretch occurring at approximately 3470 cm⁻¹ and the symmetric N-H stretch at around 3388 cm⁻¹ [2]. The presence of these bands confirms the primary amine functionality within the molecule.

The aromatic pyridine ring system contributes several characteristic absorptions to the infrared spectrum. Carbon-carbon stretching vibrations associated with the aromatic ring appear in the region 1600-1500 cm⁻¹ [3]. The pyridine ring specifically shows characteristic C=N stretching vibrations at approximately 1448 cm⁻¹, which is consistent with the aromatic nitrogen-containing heterocycle [3]. Additionally, C-H stretching vibrations from the aromatic system are observed in the region 3100-3000 cm⁻¹ [4].

The saturated portions of the molecule, including the dihydropyran ring and the dimethyl substituents, contribute aliphatic C-H stretching vibrations in the range 3000-2850 cm⁻¹ [4]. The methyl groups specifically show characteristic C-H stretching absorptions around 2960 cm⁻¹ and 2870 cm⁻¹. Carbon-carbon single bond stretching vibrations from the saturated ring system appear at lower frequencies, typically in the range 1200-1000 cm⁻¹.

The ether linkage within the pyran ring system contributes C-O stretching vibrations in the region 1300-1000 cm⁻¹. The specific frequency depends on the local environment and substitution pattern of the ether oxygen. The presence of the fused ring system creates a unique fingerprint region below 1500 cm⁻¹, where complex vibrational modes involving the entire molecular framework produce characteristic absorption patterns.

Nuclear Magnetic Resonance Structural Elucidation Strategies

Nuclear Magnetic Resonance spectroscopy provides the most detailed structural information for 2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine. The heterocyclic nature of the compound creates distinct magnetic environments for different hydrogen and carbon atoms, enabling precise structural assignment.

3.1.2.1. Proton Nuclear Magnetic Resonance Coupling Patterns

The proton Nuclear Magnetic Resonance spectrum of 2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine reveals complex coupling patterns that reflect the molecular connectivity. The aromatic protons from the pyridine ring system appear in the characteristic downfield region between 7.0-8.5 parts per million [5]. These protons exhibit specific coupling patterns based on their positions within the aromatic system.

The pyridine protons demonstrate both large vicinal coupling constants (typically 7-8 Hz) and smaller long-range coupling constants (1-3 Hz) [6]. The H-6 proton, positioned ortho to the nitrogen atom, appears as the most downfield signal at approximately 8.5 parts per million. This proton shows characteristic coupling to the adjacent H-5 proton with a coupling constant of approximately 5.1 Hz [7]. The H-5 and H-7 protons appear as complex multipiples in the region 7.2-7.8 parts per million, with their exact chemical shifts depending on the substitution pattern of the pyridine ring.

The saturated portion of the molecule provides distinct coupling patterns in the aliphatic region. The H-4 proton, bearing the amine group, appears as a complex multiplet in the region 4.0-4.5 parts per million. This proton shows characteristic coupling to the adjacent H-3 protons with coupling constants of approximately 6-8 Hz, reflecting the vicinal relationship within the saturated ring system [8].

The H-3 protons appear as a complex AB system due to their diastereotopic nature within the rigid ring framework. These protons typically resonate around 2.5-3.0 parts per million and exhibit geminal coupling (J = 12-14 Hz) as well as vicinal coupling to the H-4 proton [8]. The H-2 protons, positioned alpha to the ether oxygen, appear at approximately 3.5-4.0 parts per million and show characteristic coupling patterns to the adjacent protons.

The dimethyl substituents at the 2-position produce a singlet signal at approximately 1.4 parts per million, integrating for six protons [8]. The absence of coupling for these protons confirms their quaternary carbon attachment. The primary amine protons appear as a broad signal in the region 4.5-6.0 parts per million, with the exact chemical shift depending on the solvent system and concentration.

3.1.2.2. Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

The Carbon-13 Nuclear Magnetic Resonance spectrum provides definitive structural confirmation through characteristic chemical shift assignments. The aromatic carbon atoms of the pyridine ring system appear in the downfield region between 120-160 parts per million [9]. The carbon atom bearing the nitrogen (C-2 of pyridine) typically appears around 158 parts per million, while the carbon atoms in the aromatic ring system appear between 120-140 parts per million.

The quaternary carbon bearing the dimethyl substituents (C-2 of pyran) appears around 70-80 parts per million, characteristic of an ether-bearing carbon [8]. The carbon bearing the amine group (C-4) resonates around 45-55 parts per million, consistent with an aliphatic carbon bearing nitrogen. The methylene carbons of the saturated ring system appear in the region 20-40 parts per million, with their exact positions depending on their proximity to heteroatoms.

The methyl carbon atoms appear around 27-28 parts per million, characteristic of aliphatic methyl groups attached to a quaternary carbon [8]. The carbon atoms within the pyridine ring system show characteristic chemical shifts, with the carbons ortho to nitrogen appearing more downfield due to the electronegativity of the nitrogen atom.

Crystallographic Analysis Challenges

The crystallographic analysis of 2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine presents several significant challenges that complicate structural determination. The compound belongs to a class of heterocyclic molecules that often exhibit complex crystal packing arrangements and conformational flexibility.

One of the primary challenges in crystallographic analysis stems from the conformational flexibility of the saturated pyran ring system. The six-membered pyran ring can adopt different conformations, including chair and boat forms, which can lead to disorder in the crystal structure [10]. This conformational flexibility is particularly pronounced at the C-3 and C-4 positions, where the methylene carbons can exhibit different spatial orientations.

The presence of the primary amine group introduces additional complexity through hydrogen bonding interactions. Primary amines are capable of forming multiple hydrogen bonds as both donors and acceptors, leading to complex three-dimensional hydrogen bonding networks within the crystal structure [10]. These hydrogen bonding interactions can result in the formation of chains, sheets, or three-dimensional frameworks that influence the overall crystal packing.

The fused ring system creates constraints that affect the molecular geometry and packing arrangements. The planarity of the pyridine ring system contrasts with the three-dimensional nature of the saturated pyran ring, creating an overall molecular geometry that can be challenging to pack efficiently in the crystalline state [11]. This geometric mismatch can lead to the formation of voids or channels within the crystal structure.

Temperature effects play a crucial role in crystallographic analysis, as the compound may exhibit different polymorphic forms at different temperatures. The flexibility of the saturated ring system can lead to phase transitions or order-disorder transitions as temperature changes, complicating the structural refinement process [10].

Solvent incorporation represents another significant challenge, as the compound can form solvates with various solvents used in crystallization. The amine group can interact with protic solvents through hydrogen bonding, leading to the incorporation of solvent molecules into the crystal structure. These solvent molecules may be disordered or may exhibit partial occupancy, requiring careful modeling during structure refinement.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation patterns of 2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine provide valuable structural information through characteristic fragmentation pathways. The molecular ion peak appears at m/z 192, corresponding to the molecular formula C₁₀H₁₄N₂O.

The primary fragmentation pathway involves the loss of the amine group through alpha-cleavage adjacent to the nitrogen atom. This fragmentation produces a major fragment ion at m/z 175, corresponding to the loss of NH₂ (17 mass units) from the molecular ion [12]. This fragmentation is particularly favorable due to the stabilization provided by the adjacent aromatic system.

A second significant fragmentation pathway involves the loss of one of the methyl groups from the quaternary carbon center. This fragmentation produces a fragment ion at m/z 177, corresponding to the loss of CH₃ (15 mass units) [13]. The resulting fragment ion retains the aromatic system and the amine functionality, providing structural information about the core heterocyclic framework.

The saturated ring system undergoes characteristic fragmentation through beta-cleavage adjacent to the ether oxygen. This fragmentation results in the loss of the ethylene bridge (C₂H₄, 28 mass units), producing a fragment ion at m/z 164. This fragmentation pattern is characteristic of cyclic ethers and provides information about the ring connectivity.

The pyridine ring system contributes to the fragmentation pattern through the formation of stable aromatic fragment ions. The pyridine ring can undergo ring contraction or expansion reactions under mass spectrometric conditions, leading to the formation of fragment ions at m/z 78 (pyridine) and m/z 51 (pyridine minus HCN) [13].

Under electron impact ionization conditions, the compound exhibits characteristic even-electron fragment ions due to the presence of nitrogen atoms. The base peak typically appears at m/z 150, corresponding to the loss of the propyl amine side chain (C₃H₈N, 42 mass units) from the molecular ion. This fragmentation reflects the preferred cleavage of the C-N bond adjacent to the saturated ring system.

The fragmentation patterns observed under chemical ionization conditions differ significantly from those under electron impact ionization. Under chemical ionization, the molecular ion is more stable, and fragmentation occurs through different pathways involving proton transfer reactions. The protonated molecular ion [M+H]⁺ appears at m/z 193 and undergoes fragmentation through loss of ammonia (NH₃, 17 mass units) to produce a fragment ion at m/z 176.

The presence of the ether oxygen within the ring system influences the fragmentation patterns through the formation of oxonium ions. These charged intermediates can undergo rearrangement reactions, leading to the formation of fragment ions that retain the oxygen atom. The oxonium ion formation is particularly favored under chemical ionization conditions, where protonation can occur at the ether oxygen.

High-resolution mass spectrometry provides additional structural information through accurate mass measurements of the fragment ions. The accurate masses of the fragment ions can be used to determine their elemental compositions, providing definitive structural assignments for the major fragmentation pathways. This information is particularly valuable for distinguishing between isomeric fragment ions that have the same nominal mass but different elemental compositions.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.110613074 g/mol

Monoisotopic Mass

178.110613074 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types